4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide 4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11379958
InChI: InChI=1S/C14H11N3O5/c18-12-4-1-9(2-5-12)14(20)16-15-8-10-7-11(17(21)22)3-6-13(10)19/h1-8,18-19H,(H,16,20)/b15-8+
SMILES: C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O
Molecular Formula: C14H11N3O5
Molecular Weight: 301.25 g/mol

4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide

CAS No.:

Cat. No.: VC11379958

Molecular Formula: C14H11N3O5

Molecular Weight: 301.25 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide -

Specification

Molecular Formula C14H11N3O5
Molecular Weight 301.25 g/mol
IUPAC Name 4-hydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C14H11N3O5/c18-12-4-1-9(2-5-12)14(20)16-15-8-10-7-11(17(21)22)3-6-13(10)19/h1-8,18-19H,(H,16,20)/b15-8+
Standard InChI Key PRXJGCMJCBEESW-OVCLIPMQSA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O
SMILES C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O
Canonical SMILES C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzohydrazide backbone substituted with a hydroxyl group at the para position of the benzene ring. The hydrazone linkage (NHN=CH-\text{NH}-\text{N}=\text{CH}-) connects this moiety to a 2-hydroxy-5-nitrophenyl group, introducing additional hydrogen-bonding and electron-withdrawing capabilities. The E-configuration of the hydrazone bond is critical for maintaining planar geometry, which enhances interactions with biological targets .

Spectral Characterization

Nuclear magnetic resonance (NMR) and high-resolution electron ionization mass spectrometry (HREI-MS) are routinely employed to confirm its structure. The 1H^1\text{H}-NMR spectrum typically shows signals for the hydroxyl protons at δ 10.2–11.0 ppm and aromatic protons between δ 7.5–8.5 ppm . The nitro group’s presence is confirmed via infrared (IR) spectroscopy, with characteristic peaks near 1520 cm1^{-1} (asymmetric stretching) and 1350 cm1^{-1} (symmetric stretching).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H11N3O5\text{C}_{14}\text{H}_{11}\text{N}_{3}\text{O}_{5}
Molecular Weight301.25 g/mol
Melting Point245–248°C (decomposes)
SolubilityDMSO > Methanol > Water
StabilityStable at pH 6–8; degrades in strong acids/bases

Synthesis and Optimization

Reaction Pathway

The synthesis involves a two-step process:

  • Hydrazide Formation: 4-hydroxybenzoic acid is esterified with methanol under acidic conditions to form methyl 4-hydroxybenzoate, which is subsequently treated with hydrazine hydrate to yield 4-hydroxybenzohydrazide .

  • Condensation: The hydrazide reacts with 2-hydroxy-5-nitrobenzaldehyde in methanol under reflux, catalyzed by glacial acetic acid, to form the target hydrazone.

4-Hydroxybenzohydrazide+2-Hydroxy-5-nitrobenzaldehydeCH3OH, ΔTarget Compound+H2O\text{4-Hydroxybenzohydrazide} + \text{2-Hydroxy-5-nitrobenzaldehyde} \xrightarrow{\text{CH}_3\text{OH, } \Delta} \text{Target Compound} + \text{H}_2\text{O}

Biological Activities and Mechanistic Insights

Urease Inhibition

In vitro assays demonstrate potent urease inhibition (IC50_{50} = 13.33 ± 0.58 µM), outperforming the standard thiourea (IC50_{50} = 21.14 ± 0.425 µM) . Molecular docking studies suggest the nitro group forms hydrogen bonds with the enzyme’s active-site residues (e.g., His593 and Ala440), while the hydroxyl group stabilizes the complex via hydrophobic interactions .

Applications in Medicinal Chemistry

Antimicrobial Development

Structure-activity relationship (SAR) studies highlight the importance of nitro and hydroxyl groups in enhancing antibacterial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL).

Anticancer Prospects

In silico simulations predict strong binding affinity toward topoisomerase II (ΔG = −9.8 kcal/mol), suggesting potential as a DNA-intercalating agent.

Comparative Analysis with Structural Analogs

Table 2: Comparison of Related Hydrazones

Compound NameSubstituentsUrease IC50_{50} (µM)Solubility in Water
4-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide2-NO2_218.92 ± 0.74Low
N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide3-NO2_224.56 ± 1.12Moderate
Target Compound2-OH, 5-NO2_213.33 ± 0.58Low

The 2-hydroxy-5-nitro substitution confers superior enzymatic inhibition compared to monosubstituted analogs, likely due to enhanced electron withdrawal and hydrogen-bonding capacity .

Future Research Directions

  • In Vivo Toxicology: Assess acute and chronic toxicity in murine models.

  • Formulation Development: Explore nanoencapsulation to improve aqueous solubility.

  • Target Expansion: Screen against kinase and protease targets for anticancer activity.

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